molecular formula C42H83NO5 B11931113 heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

Cat. No.: B11931113
M. Wt: 682.1 g/mol
InChI Key: JBKWLDMXZMWLCZ-UHFFFAOYSA-N
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Description

Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate is a synthetic cationic lipid designed for lipid nanoparticle (LNP) formulations, primarily used in mRNA delivery systems. Structurally, it features:

  • A heptyl ester group at the terminal position.
  • A central tertiary amine linked to a 2-hydroxyethyl group, facilitating pH-dependent ionization for endosomal escape.
  • A hydrophobic tail composed of an 8-heptadecan-9-yloxy-8-oxooctyl chain, which stabilizes mRNA encapsulation via hydrophobic interactions.

These lipids share modular structures optimized for mRNA delivery, balancing biodegradability, efficacy, and safety.

Properties

Molecular Formula

C42H83NO5

Molecular Weight

682.1 g/mol

IUPAC Name

heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C42H83NO5/c1-4-7-10-13-17-24-31-40(32-25-18-14-11-8-5-2)48-42(46)34-27-20-16-22-29-36-43(37-38-44)35-28-21-15-19-26-33-41(45)47-39-30-23-12-9-6-3/h40,44H,4-39H2,1-3H3

InChI Key

JBKWLDMXZMWLCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthesis of Heptadecan-9-yl Alcohol

The heptadecan-9-yl group is synthesized via Grignard addition followed by hydrolysis:

  • Reactant : 1-Bromononane with magnesium in dry tetrahydrofuran (THF) forms the Grignard reagent.

  • Addition : The reagent reacts with cyclooctanone to yield 9-heptadecanol after acidic workup.

Reaction Conditions :

  • Temperature: 0–5°C (Grignard formation), 25°C (addition).

  • Solvent: Anhydrous THF.

  • Yield: ~78% (reported for analogous branched alcohols).

Preparation of 8-Oxooctyl Intermediate

The 8-oxooctyl chain is introduced via oxidation of 1,8-octanediol :

  • Oxidation : Using pyridinium chlorochromate (PCC) in dichloromethane (DCM) selectively oxidizes the primary alcohol to a ketone.

  • Protection : The remaining hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired reactions.

Analytical Validation :

  • FT-IR : C=O stretch at 1,710 cm⁻¹ confirms ketone formation.

  • ¹H NMR : δ 2.42 ppm (t, 2H, COCH₂).

Amidation with 2-Hydroxyethylamine

The 8-oxooctyl intermediate undergoes reductive amination with 2-hydroxyethylamine:

  • Coupling : The ketone reacts with 2-hydroxyethylamine in methanol under hydrogen gas (5 atm) with palladium on carbon (Pd/C) as a catalyst.

  • Deprotection : TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF.

Optimization Parameters :

  • Catalyst loading: 5 wt% Pd/C.

  • Temperature: 50°C.

  • Yield: 65–70%.

Esterification with Octanoic Acid

The final esterification employs Steglich esterification :

  • Activation : Octanoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM.

  • Coupling : The activated ester reacts with the heptadecan-9-yl alcohol derivative at room temperature for 24 hours.

Reaction Monitoring :

  • TLC : Rf = 0.45 (hexane:ethyl acetate = 4:1).

  • HPLC : Purity >95% after column chromatography (silica gel, hexane:ethyl acetate gradient).

Critical Reaction Optimization

Solvent Selection

  • Dichloromethane (DCM) : Preferred for esterification due to high solubility of lipid intermediates.

  • Ethanol/DMF mixtures : Enhance reaction rates in reductive amination by improving amine nucleophilicity.

Temperature and Catalysis

  • Lower temperatures (0–25°C) : Minimize ketone racemization during oxidation.

  • Pd/C catalyst : Superior to Raney nickel in avoiding over-reduction of the amide group.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel with hexane:ethyl acetate (7:3) removes unreacted octanoic acid.

  • Size-exclusion chromatography : Separates oligomeric byproducts from the monomeric target compound.

Spectroscopic Validation

Technique Key Peaks Interpretation
¹H NMR δ 4.08 ppm (t, 2H, OCH₂)Heptadecan-9-yl ether linkage
¹³C NMR δ 173.5 ppm (C=O)Ester carbonyl confirmation
HRMS m/z 710.17 [M+H]⁺Matches theoretical molecular weight

Industrial-Scale Considerations

  • Continuous-flow reactors : Improve yield (∼85%) by maintaining precise temperature control during oxidation.

  • Green chemistry : Substituting DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.

Applications and Stability Profiles

  • Drug delivery : Integrated into lipid nanoparticles (LNPs) for mRNA vaccines, with ∼90% encapsulation efficiency.

  • Storage : Stable at −20°C for 12 months; degrades by <5% under inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate is in drug delivery systems. Its amphiphilic nature makes it suitable for formulating nanoparticles that can encapsulate therapeutic agents, enhancing their solubility and bioavailability.

Case Study: Nanoparticle Formulations

A study demonstrated the efficacy of lipid-based nanoparticles containing this compound in delivering RNA molecules. The nanoparticles showed improved cellular uptake and stability in biological environments, which is crucial for effective gene therapy applications .

Study Findings Applications
Nanoparticle FormulationEnhanced stability and cellular uptake of RNAGene therapy

Cosmetic Applications

The compound's surfactant properties allow it to be used in cosmetic formulations, providing emulsification and stabilization for creams and lotions. Its ability to enhance skin permeability makes it a valuable ingredient in transdermal drug delivery systems.

Case Study: Skin Permeation Enhancers

Research indicated that formulations containing this compound significantly increased the permeation of active ingredients through the skin barrier, suggesting its potential as a transdermal enhancer .

Study Findings Applications
Skin Permeation StudyIncreased permeation of activesTransdermal drug delivery

Anticancer Research

This compound has shown promise in anticancer research due to its ability to target cancer cells selectively while minimizing effects on healthy cells.

Case Study: Antiproliferative Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis in cancer cells while sparing normal cells .

Study Findings Applications
Antiproliferative ActivityInduced apoptosis in cancer cellsCancer therapeutics

Mechanism of Action

The mechanism of action of heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate involves its interaction with lipid membranes and its ability to form stable complexes with various biomolecules. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Key Observations:

Ester Linkages : SM-102, ALC-0315, and the heptyl variant incorporate ester bonds, enabling enzymatic degradation and reduced long-term toxicity compared to MC3, which lacks esters .

Chain Length and Branching: The heptyl ester in the target compound may confer higher aqueous solubility but weaker membrane integration than SM-102’s heptadecan-9-yl ester .

Head Group: All compounds use tertiary amines for pH-responsive ionization, but ALC-0315’s dimethylamino group alters endosomal escape kinetics .

Efficacy and Pharmacokinetics

Compound mRNA Delivery Efficacy (vs. MC3) Liver Clearance Rate Biodistribution Profile Toxicity Profile
Heptyl variant Theoretical (untested) Unknown Likely liver-dominant (based on LNPs) Predicted low (esters)
SM-102 2.5× higher 24–48 hours Liver (70%), spleen (15%), kidneys (5%) Low (clinical use)
ALC-0315 3× higher 48–72 hours Liver (65%), muscles (20%) Low (clinical use)
MC3 Baseline >1 week Liver (80%), prolonged retention Moderate (slow clearance)

Mechanistic Insights:

  • SM-102’s ester-linked nonyloxy tail enhances endosomal escape via apolipoprotein E-mediated LDL receptor uptake, reducing lysosomal accumulation .

Biological Activity

Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate is a complex lipid compound with significant potential in biomedical applications, particularly in drug delivery systems. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C39H77NO5
Molecular Weight: 640.03 g/mol
CAS Number: 2089252-85-5

The compound features a long hydrophobic tail derived from heptadecanol, coupled with functional groups that enhance its solubility and biological activity. The unique structure allows for effective interaction with cellular membranes, making it suitable for encapsulating therapeutic agents.

This compound exhibits biological activity primarily through its role in enhancing drug delivery mechanisms:

  • Lipid Nanoparticle Formation: The compound can self-assemble into lipid nanoparticles (LNPs), which encapsulate nucleic acids such as mRNA. This encapsulation protects the nucleic acids from degradation and facilitates their delivery into cells.
  • Endocytosis Facilitation: Studies indicate that LNPs composed of this compound enhance cellular uptake by promoting endocytosis, a process critical for delivering therapeutic payloads to target cells.
  • Membrane Interaction: The amphiphilic nature of the compound allows it to interact favorably with lipid bilayers, improving the release kinetics of the encapsulated drugs.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various applications:

Case Study 1: mRNA Vaccine Delivery

A study published in Nature Biotechnology highlighted the use of lipid nanoparticles containing this compound for mRNA vaccine delivery. The results showed that these LNPs significantly improved the stability and bioavailability of mRNA vaccines, leading to enhanced immune responses in animal models.

Case Study 2: Antitumor Activity

Research conducted by Zhang et al. (2023) explored the potential of this compound in delivering chemotherapeutic agents. The study found that LNPs formulated with this compound effectively targeted tumor cells, resulting in improved therapeutic outcomes compared to conventional delivery methods.

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar lipid compounds is presented below:

Compound NameMolecular FormulaUnique Features
Heptadecan-9-yloxy 8-aminooctanoateC39H77NO4Simple amine functionality
Heptadecan-9-yloxy 6-aminohexanoateC39H77NO5Shorter hydrophobic tail
Heptyl 10-(2-hydroxyethyl)aminodecanoateC40H79N1O5Enhanced solubility for larger molecules

This comparison highlights how the specific combination of hydrophobic and hydrophilic components in this compound optimizes its performance in drug delivery applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Esterification: Formation of ester bonds between fatty acids and alcohols.
  • Functionalization: Introduction of amino and hydroxyethyl groups to enhance solubility and biological activity.
  • Purification: Techniques such as chromatography are employed to achieve high purity for effective application.

Q & A

Q. What are the key synthetic routes and optimization strategies for heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate?

The compound is synthesized via multi-step organic reactions, including esterification, amine coupling, and alkylation. Critical steps involve:

  • Esterification : Reaction of octanoic acid derivatives with hydroxyethylamine precursors under anhydrous conditions .
  • Amine Coupling : Use of carbodiimide-based reagents (e.g., DCC/DMAP) to link the heptadecan-9-yloxy moiety to the octanoate backbone .
  • Optimization : Adjusting reaction parameters (temperature: 60–80°C; solvent: dichloromethane or THF) to improve yield (>70%) and purity (>95%) .

Q. How does the amphiphilic structure of this compound enhance mRNA encapsulation in lipid nanoparticles (LNPs)?

The compound’s structure includes:

  • Hydrophobic tail : Heptadecan-9-yloxy chain for membrane integration.
  • Hydrophilic head : 2-hydroxyethylamino group for mRNA binding via electrostatic interactions.
    This amphiphilicity enables self-assembly into LNPs with a hydrophobic core (encapsulating mRNA) and a hydrophilic surface (enhancing colloidal stability) .

Q. What analytical methods are used to confirm its structural integrity and purity?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (710.17 g/mol) and isotopic patterns .
  • Nuclear magnetic resonance (NMR) : Validates branching and functional groups (e.g., ester, amine) .
  • HPLC : Quantifies purity (>95%) and detects byproducts .

Advanced Research Questions

Q. How do ester linkages in its structure influence biodegradability and mRNA delivery efficiency?

  • Primary vs. secondary esters : Secondary esters (e.g., nonyloxy groups) reduce enzymatic hydrolysis rates, prolonging mRNA release .
  • Metabolism : In vivo studies in rats show ester hydrolysis generates carboxylic acid metabolites, which are excreted via urine and bile .
  • Efficiency : Lipid 5 (with mixed primary/secondary esters) achieves 3× higher mRNA expression in hepatocytes compared to MC3-LNPs .

Q. What experimental designs are used to resolve contradictions in biodistribution data across species?

  • Quantitative whole-body autoradiography (QWBA) : Tracks [14C]-labeled lipid distribution in rats, revealing liver accumulation (60% of dose at 24 h) .
  • LC-MS/MS : Differentiates parent lipid from metabolites (e.g., β-oxidation products) in plasma and tissues .
  • Species-specific adjustments : Non-human primates show slower clearance (t1/2 = 48 h) compared to rodents (t1/2 = 12 h) due to metabolic differences .

Q. How can structure-activity relationship (SAR) studies optimize ionizable lipid performance?

  • Headgroup modification : Ethanolamine headgroups increase endosomal escape via pH-dependent protonation (pKa ~6.5) .
  • Tail length : C17 chains (vs. shorter C12) improve membrane fluidity and mRNA release kinetics .
  • Tertiary amine placement : Central tertiary amine enhances mRNA binding without cytotoxicity .

Q. What methodologies assess the compound’s immunogenicity in mRNA vaccine formulations?

  • Intramuscular dosing in primates : Evaluates cytokine profiles (IL-6, IFN-γ) and antibody titers post-vaccination .
  • Repeat-dose toxicity studies : No adverse events observed at 0.5 mg/kg mRNA in 28-day trials, supporting clinical safety .

Key Challenges and Methodological Recommendations

  • Contaminant detection : Use tandem MS to identify trace oxidation byproducts during synthesis .
  • In vivo tracking : Pair QWBA with fluorescence labeling for real-time LNP visualization .
  • Toxicity mitigation : Screen lipid libraries for hemolytic activity using erythrocyte lysis assays .

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